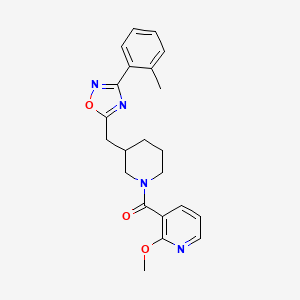

(2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-15-7-3-4-9-17(15)20-24-19(29-25-20)13-16-8-6-12-26(14-16)22(27)18-10-5-11-23-21(18)28-2/h3-5,7,9-11,16H,6,8,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVQCNXUFZZDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(N=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Piperidine Derivative Synthesis: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated precursor.

Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the methoxypyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structural components, like the oxadiazole ring, are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of multiple pharmacophores within the molecule suggests it could interact with various biological pathways, offering potential as a multi-target drug.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with oxadiazole rings can inhibit enzymes or receptors by binding to their active sites, disrupting normal biological functions. The piperidine ring may enhance binding affinity and selectivity towards certain receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features Compared:

Key Observations:

Heterocyclic Core Variations: The target compound’s piperidine-oxadiazole scaffold distinguishes it from simpler pyridine-oxadiazole hybrids (e.g., CAS 119113) . The benzodioxole-triazole-oxadiazole hybrid in introduces additional heterocyclic complexity, which may confer distinct electronic properties but reduce metabolic stability.

Substituent Effects :

- The o-tolyl group (2-methylphenyl) on the oxadiazole in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxyphenyl (CAS 119113, logP ~2.8) or cyclopropyl (, logP ~2.5) substituents. This could enhance membrane permeability but reduce aqueous solubility.

- Methoxy positioning : The 2-methoxy group on pyridine (target compound) versus 3-methoxy in CAS 121306-64-7 may alter steric interactions with biological targets, such as enzyme active sites.

Bioactivity Insights from Analogues

- Oxadiazole Derivatives : 1,2,4-Oxadiazoles are frequently associated with anti-inflammatory, anticancer, and antimicrobial activities. For example, 3,5-diaryl-1,2,4-oxadiazoles (similar to CAS 119113) have shown inhibitory effects on cyclooxygenase-2 (COX-2) in preclinical models .

- Structural similarities (e.g., aromatic heterocycles) suggest the target compound may share mechanistic pathways.

Biological Activity

The compound (2-Methoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyridine ring with a methoxy substitution, a piperidine ring, and an oxadiazole moiety. This unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Molecular Structure

The compound has the following molecular formula:

| Component | Structure |

|---|---|

| Pyridine Ring | Contains a methoxy group at position 2 |

| Piperidine Ring | Linked to the oxadiazole moiety |

| Oxadiazole Moiety | Known for its interaction with biological targets |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring can inhibit enzyme activity by binding to active sites, while the piperidine ring enhances binding affinity and selectivity towards certain biological targets .

Antimicrobial Properties

Research indicates that compounds with oxadiazole rings often exhibit antimicrobial activity. The structural components of this compound suggest it may inhibit bacterial growth or fungal proliferation. For instance, studies have shown that similar oxadiazole derivatives demonstrate significant antimicrobial effects against various pathogens.

Antiviral Activity

The compound's potential antiviral properties are supported by the presence of the methoxy group in the pyridine ring, which has been linked to enhanced bioactivity in similar compounds. Preliminary studies suggest that derivatives of this class may interfere with viral replication processes .

Anticancer Effects

The anticancer potential of this compound has been investigated in various cell lines. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Antiviral Activity

Another study focused on the antiviral properties of pyridine-based compounds. It was found that certain derivatives could inhibit the replication of influenza viruses in vitro. The mechanism was attributed to interference with viral RNA synthesis, suggesting potential therapeutic applications for respiratory viral infections .

Study 3: Anticancer Properties

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant dose-dependent cytotoxicity against breast cancer cells (MCF7), with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.